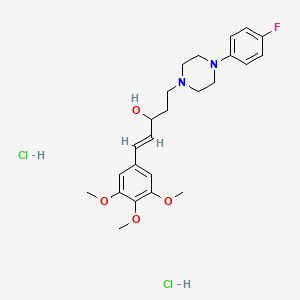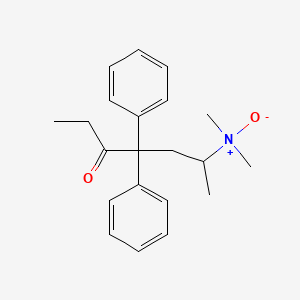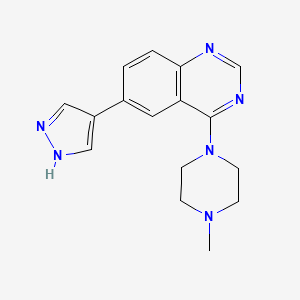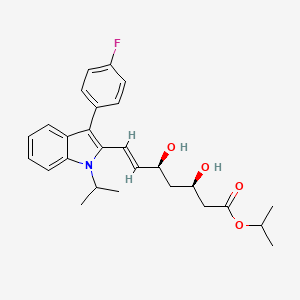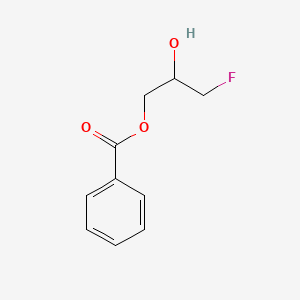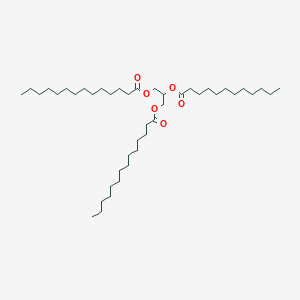
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is a complex ester compound with the molecular formula C37H70O6 It is a derivative of glycerol, where two of the hydroxyl groups are esterified with tetradecanoic acid (myristic acid) and the remaining hydroxyl group is esterified with dodecanoic acid (lauric acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate typically involves the esterification of glycerol with dodecanoic acid and tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized catalysts on solid supports can enhance the efficiency and selectivity of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and improve the yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield glycerol, dodecanoic acid, and tetradecanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by bases or enzymes.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by sodium methoxide or lipase enzymes, often performed at temperatures ranging from 50-100°C.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol, dodecanoic acid, and tetradecanoic acid.
Transesterification: New esters depending on the alcohol or acid used.
Oxidation: Carboxylic acids and aldehydes derived from the original ester groups.
Scientific Research Applications
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a substrate for lipase enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate involves its interaction with enzymes such as lipases, which catalyze the hydrolysis of ester bonds. The compound can also interact with cell membranes, affecting their fluidity and permeability. The molecular targets include esterases and other enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with shorter fatty acid chains.
2-(Acetoxymethoxy)-1,3-propanediyl diacetate: Another glycerol derivative with different ester groups.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A phosphatidylethanolamine derivative with similar ester groups.
Uniqueness
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is unique due to its specific combination of dodecanoic and tetradecanoic acid ester groups, which confer distinct physical and chemical properties. Its longer fatty acid chains provide enhanced hydrophobicity and stability compared to similar compounds with shorter chains.
Properties
Molecular Formula |
C43H82O6 |
|---|---|
Molecular Weight |
695.1 g/mol |
IUPAC Name |
(2-dodecanoyloxy-3-tetradecanoyloxypropyl) tetradecanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-26-29-32-35-41(44)47-38-40(49-43(46)37-34-31-28-23-18-15-12-9-6-3)39-48-42(45)36-33-30-27-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI Key |
MIWNOASYIUXTRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


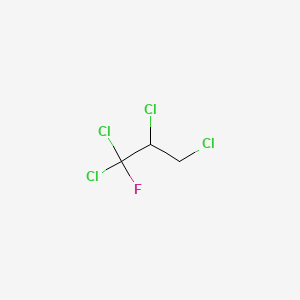
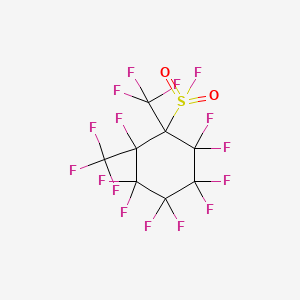
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
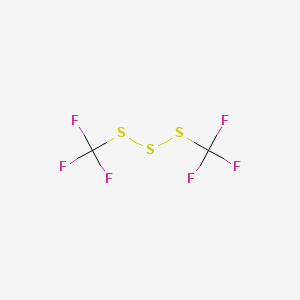
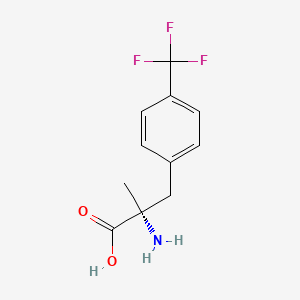
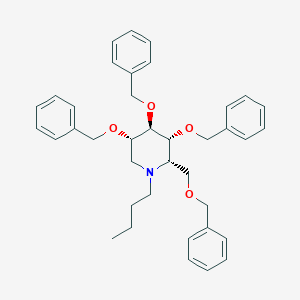
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
